molecular formula C12H9FN2OS B11689012 4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide

4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide

Katalognummer: B11689012
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: ZASXCHKYKFFZFA-RIYZIHGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide is a synthetic organic compound belonging to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide typically involves the condensation of 4-fluorobenzoyl chloride with 2-thienylmethyleneamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of solid-supported catalysts and microwave irradiation can further enhance the efficiency of the synthesis, making it more suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted products with nucleophiles.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the fluorine atom and thienyl group enhances its binding affinity and specificity, making it a potent modulator of biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-fluoro-N-(4-methoxybenzyl)benzamide
  • 4-fluorobenzamide
  • 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide

Uniqueness

4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it more versatile in its applications compared to other similar compounds, which may lack this functional group.

Eigenschaften

Molekularformel

C12H9FN2OS

Molekulargewicht

248.28 g/mol

IUPAC-Name

4-fluoro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C12H9FN2OS/c13-10-5-3-9(4-6-10)12(16)15-14-8-11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+

InChI-Schlüssel

ZASXCHKYKFFZFA-RIYZIHGNSA-N

Isomerische SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F

Kanonische SMILES

C1=CSC(=C1)C=NNC(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.